molecular formula C16H14O6 B191440 9H-Xanthen-9-one, 1-hydroxy-3,5,6-trimethoxy- CAS No. 4090-62-4

9H-Xanthen-9-one, 1-hydroxy-3,5,6-trimethoxy-

Cat. No. B191440
CAS RN: 4090-62-4
M. Wt: 302.28 g/mol
InChI Key: MNLGBRDSLUAKRO-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-hydroxy-3,5,6-trimethoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as xanthone and has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

Structural Analysis and Crystallography

  • 9H-Xanthen-9-one derivatives' crystal structures : Xiong et al. (2011) isolated a derivative of 9H-Xanthen-9-one, 3-hydroxy-1,2-dimethoxy-9H-xanthen-9-one, from Polygala arillata, studying its planar tricyclic unit and how molecules form stacks in the crystal structure (Xiong, Wu, Chen, & Chen, 2011).

Chemical Synthesis and Modification

  • Synthesis of oxygenated xanthone derivatives : Gales et al. (2001) synthesized a series of mono-, di-, and trioxygenated xanthones, including derivatives of 9H-Xanthen-9-one, highlighting their planar structures and the orientation of methoxy substituents to minimize steric interactions (Gales, de Sousa, Pinto, Kijjoa, & Damas, 2001).

Biological Activities and Applications

  • Antioxidant properties of xanthones : Kang, Li, & Song (2008) discovered new xanthone derivatives, including 1, 2, 5-trihydroxy-6, 8-dimethoxy-9H-xanthen-9-one, from Securidaca inappendiculata, demonstrating significant antioxidant activities in various assays (Kang, Li, & Song, 2008).

Synthetic Methodologies and Drug-likeness

  • Xanthenes in medicinal chemistry : Maia et al. (2020) reviewed the synthesis of 9H-xanthene and related compounds, discussing their biological activities like neuroprotection, antitumor, and antimicrobial properties, along with synthetic methodologies for these compounds (Maia, Resende, Durães, Pinto, & Sousa, 2020).

Antioxidant Efficiency

Xanthone Derivatives' Properties and Applications

Photochromic Behavior of Xanthenones

Protecting Groups in Peptide Synthesis

  • Use in peptide synthesis : Han & Bárány (1997) researched 9H-xanthen-9-yl (Xan) groups in peptide synthesis, exploring their introduction and removal in the context of solid-phase syntheses, showing their utility in this field (Han & Bárány, 1997).

Antimicrobial Activity

properties

CAS RN

4090-62-4

Product Name

9H-Xanthen-9-one, 1-hydroxy-3,5,6-trimethoxy-

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

1-hydroxy-3,5,6-trimethoxyxanthen-9-one

InChI

InChI=1S/C16H14O6/c1-19-8-6-10(17)13-12(7-8)22-15-9(14(13)18)4-5-11(20-2)16(15)21-3/h4-7,17H,1-3H3

InChI Key

MNLGBRDSLUAKRO-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC)O)OC

synonyms

1-Hydroxy-3,5,6-trimethoxy-9H-xanthen-9-one;  1-Hydroxy-3,5,6-trimethoxyxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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